molecular formula C16H13F3N2O3 B4075855 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4075855
M. Wt: 338.28 g/mol
InChI Key: WTWVMOMTZUCOLM-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a compound that features both nitro and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The nitro group is a strong electron-withdrawing group, while the trifluoromethyl group is known for its high electronegativity and lipophilicity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-nitrobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Reduction: Formation of 2-(4-aminophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-N-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

    2-(4-aminophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide: The amino group can significantly alter the compound’s reactivity and biological activity.

    2-(4-nitrophenyl)-N-[3-(methyl)phenyl]propanamide: The methyl group is less electronegative than the trifluoromethyl group, leading to different chemical and physical properties.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide makes it unique. The nitro group is a strong electron-withdrawing group, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties make the compound particularly interesting for applications in drug development and materials science.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-10(11-5-7-14(8-6-11)21(23)24)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWVMOMTZUCOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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